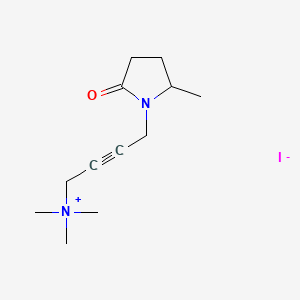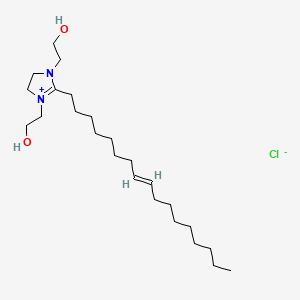
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound, featuring both hydrophilic and hydrophobic regions, makes it particularly useful in formulations requiring emulsification or surface activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride typically involves the reaction of imidazoline derivatives with long-chain alkyl halides. The reaction conditions often require:
Solvent: Anhydrous conditions using solvents like toluene or chloroform.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Elevated temperatures (around 80-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized for large-scale production, ensuring purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride can undergo several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolinium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Silver nitrate for chloride substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new quaternary ammonium salts.
Aplicaciones Científicas De Investigación
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong emulsifying properties.
Uniqueness
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and antimicrobial activity.
Propiedades
Número CAS |
67846-04-2 |
|---|---|
Fórmula molecular |
C24H47ClN2O2 |
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
2-[2-[(E)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9+; |
Clave InChI |
RECGPPRZKLKLAA-RRABGKBLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


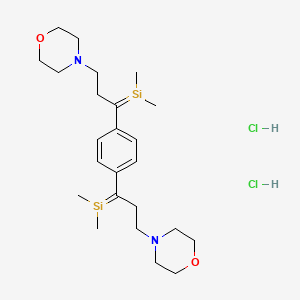
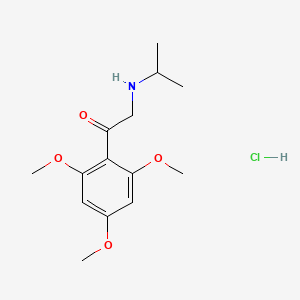
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
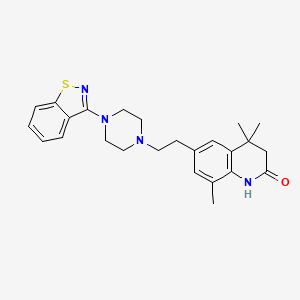
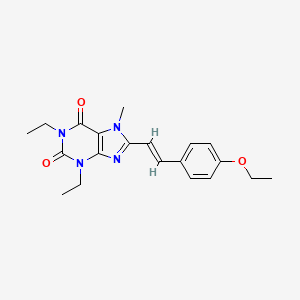

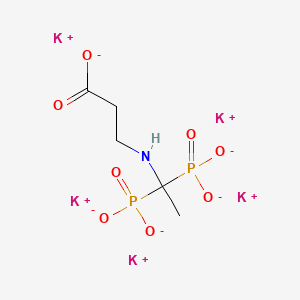


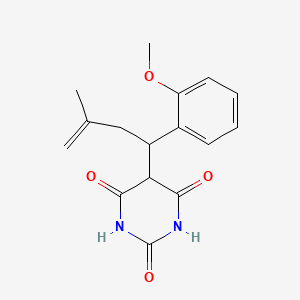
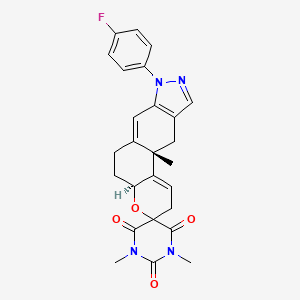
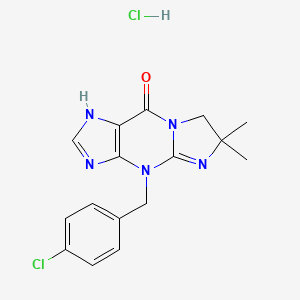
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
